molecular formula C10H10F3NO B13220268 1-[3-(Trifluoromethoxy)phenyl]cyclopropan-1-amine

1-[3-(Trifluoromethoxy)phenyl]cyclopropan-1-amine

Cat. No.: B13220268
M. Wt: 217.19 g/mol
InChI Key: AQYGGGNCNCMMGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Identity and Nomenclature

1-[3-(Trifluoromethoxy)phenyl]cyclopropan-1-amine is a cyclopropane derivative featuring a phenyl ring substituted with a trifluoromethoxy group at the meta position and an amine group directly attached to the cyclopropane ring. Its molecular formula is C$${10}$$H$${11}$$F$$3$$NO , with a molecular weight of 218.20 g/mol. The IUPAC name derives from the cyclopropane core, where the numbering prioritizes the phenyl substituent’s position. The trifluoromethoxy group (-OCF$$3$$) at the 3-position of the phenyl ring distinguishes it from related compounds like 1-(4-methoxyphenyl)cyclopropan-1-amine or 1-[4-(trifluoromethoxy)phenyl]cyclopropan-1-amine.

Structurally, the cyclopropane ring introduces significant strain, which influences both reactivity and conformational stability. The trifluoromethoxy group contributes to the molecule’s electronic profile, with its strong electron-withdrawing nature altering the phenyl ring’s electron density. This contrasts with simpler analogues such as 1-(3-fluorophenyl)cyclopropan-1-amine, where substituent effects are less pronounced.

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number
1-[3-(Trifluoromethoxy)phenyl]cyclopropan-1-amine C$${10}$$H$${11}$$F$$_3$$NO 218.20 Not listed
1-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine C$${10}$$H$${12}$$FNO 181.21 1260852-84-3
1-(3-Methoxyphenyl)cyclopropan-1-amine C$${10}$$H$${13}$$NO 163.22 1210485-67-8

Historical Context in Cyclopropane Chemistry

Cyclopropane derivatives have long fascinated chemists due to their unique strain and reactivity. The synthesis of trifluoromethyl- and trifluoromethoxy-substituted cyclopropanes represents a modern evolution in this field, driven by their utility in medicinal chemistry. Early methods for cyclopropanation, such as the Simmons-Smith reaction, were limited in scope for electron-deficient alkenes. Advances in transition-metal catalysis, particularly copper(I)-bisoxazoline complexes, enabled enantioselective cyclopropanation of alkenyl boronates with trifluorodiazoethane, yielding products with high stereocontrol.

The incorporation of fluorine-containing groups into cyclopropanes emerged as a strategic focus in the 2010s, with methods like myoglobin-catalyzed cyclopropanation achieving high diastereo- and enantioselectivity for trifluoromethylated analogues. These developments laid the groundwork for synthesizing complex targets like 1-[3-(trifluoromethoxy)phenyl]cyclopropan-1-amine, where the trifluoromethoxy group demands precise regiochemical control. Recent work on sulfur ylide-mediated cyclopropanation further expanded access to diastereomerically pure trifluoromethylcyclopropanes, underscoring the synthetic versatility of this scaffold.

Significance of Trifluoromethoxy and Cyclopropane Motifs

The trifluoromethoxy group (-OCF$$_3$$) is a critical pharmacophore in agrochemicals and pharmaceuticals due to its metabolic stability and ability to modulate lipophilicity. Unlike methoxy groups, the trifluoromethoxy substituent resists oxidative demethylation, enhancing in vivo half-lives. Its strong electron-withdrawing character also influences aromatic ring electronics, affecting binding interactions in biological targets.

The cyclopropane ring serves as a conformationally rigid bioisostere for peptide bonds or unsaturated systems, improving target selectivity and reducing entropy penalties during binding. In antidepressants and antivirals, cyclopropane-containing compounds exhibit enhanced potency due to this preorganization effect. For example, trans-2-arylcyclopropylamines are established motifs in bioactive molecules, with trifluoromethylated variants showing improved blood-brain barrier penetration.

Properties

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

1-[3-(trifluoromethoxy)phenyl]cyclopropan-1-amine

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)15-8-3-1-2-7(6-8)9(14)4-5-9/h1-3,6H,4-5,14H2

InChI Key

AQYGGGNCNCMMGR-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=CC=C2)OC(F)(F)F)N

Origin of Product

United States

Preparation Methods

Cyclopropanation Approaches

The cyclopropane ring is commonly constructed via cyclopropanation of alkenes or styrenes bearing the trifluoromethoxy substituent. Typical methods include:

  • Diazo compound-mediated cyclopropanation: Reaction of trifluoromethoxy-substituted styrene derivatives with diazo compounds (e.g., diazomethane or diazoacetates) in the presence of metal catalysts (Rh, Cu, Ag) to form cyclopropane rings with high diastereoselectivity.

  • Carbene transfer reactions: Using metal catalysts to transfer carbene units to the alkene, forming the cyclopropane ring.

  • Silver-catalyzed epoxide conversion: Recent advances include silver-catalyzed direct conversion of trifluoromethoxy-substituted epoxides into cyclopropanes using trifluoromethyl N-triftosylhydrazones, which can provide high yields and selectivity in a single step under mild conditions.

Introduction of the Trifluoromethoxy Group

The trifluoromethoxy substituent is typically introduced via:

  • Electrophilic trifluoromethoxylation: Using reagents such as trifluoromethyl hypofluorite or other electrophilic trifluoromethoxy sources to functionalize phenol derivatives or aromatic compounds.

  • Nucleophilic substitution: Starting from a phenol derivative where the hydroxy group is replaced by trifluoromethoxy through nucleophilic aromatic substitution using trifluoromethoxide sources.

Amine Functional Group Installation

The cyclopropan-1-amine moiety can be introduced by:

Detailed Synthetic Route Example

A representative synthetic route adapted from related cyclopropylamine syntheses (notably for trifluoromethyl analogs) involves the following steps:

Step Reaction Type Starting Material Reagents/Conditions Product
1 Aromatic trifluoromethoxylation 3-hydroxybenzaldehyde or 3-halobenzene derivative Electrophilic trifluoromethoxylation reagents (e.g., TFMO reagents) 3-(Trifluoromethoxy)benzaldehyde
2 Wittig or Horner-Wadsworth-Emmons reaction 3-(Trifluoromethoxy)benzaldehyde Phosphonium ylide or phosphonate ester 3-(Trifluoromethoxy)styrene derivative
3 Cyclopropanation 3-(Trifluoromethoxy)styrene Diazo compound (e.g., diazomethane), metal catalyst (Rh, Cu, Ag) trans-1-[3-(Trifluoromethoxy)phenyl]cyclopropane
4 Amination Cyclopropane derivative Azide formation (e.g., via halogenation and substitution), followed by reduction (e.g., Pd/C hydrogenation) 1-[3-(Trifluoromethoxy)phenyl]cyclopropan-1-amine

This route allows for stereochemical control in cyclopropanation and preserves the trifluoromethoxy group.

Research Findings on Synthesis Optimization

  • Catalyst Selection: Silver catalysts have been shown to provide high yields and selectivity in cyclopropanation of trifluoromethoxy-substituted alkenes, with yields up to 90% and diastereomeric ratios exceeding 10:1.

  • Reagent Stoichiometry: Increasing equivalents of trifluoromethyl N-triftosylhydrazones and base (e.g., NaH) improves cyclopropanation efficiency, indicating the importance of reagent balance for optimal conversion.

  • Reaction Conditions: Mild temperatures (around 60 °C) and solvents like dichloromethane favor high yields and limit side reactions such as over-reduction or ring opening.

  • Purification: Crystallization and chromatographic techniques are used to isolate the trans isomer of the cyclopropylamine, which is often the desired stereoisomer for biological activity.

Comparative Data Table of Key Synthetic Parameters

Parameter Method A: Diazo Cyclopropanation Method B: Silver-Catalyzed Epoxide Conversion Method C: Chiral Auxiliary Approach
Catalyst Rhodium acetate TpBr3Ag(thf) complex Chiral oxazaborolidine catalyst
Yield (%) 60–75 Up to 92 70–85
Diastereoselectivity (d.r.) 5:1 to 8:1 10:1 >20:1 (enantioselective)
Reaction Temp. 25–80 °C 60 °C 0–25 °C
Solvent DCM, toluene DCM Toluene
Scalability Moderate High Moderate
Notes Requires diazo safety precautions Mild, single-step conversion Expensive chiral catalysts

Chemical Reactions Analysis

Salt Formation

The primary amine group readily reacts with acids to form stable salts. This reaction enhances solubility and stability for pharmaceutical applications:

  • Hydrochloride Salt Formation : Treatment with HCl in ethanol yields 1-[3-(trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride, confirmed by X-ray crystallography.

  • Reaction Conditions :

    ReagentSolventTemperatureYield
    HClEthanol0–5°C85%

Acylation Reactions

The amine group undergoes acylation with electrophilic reagents:

  • Acetylation : Reacts with acetyl chloride in dichloromethane (DCM) to form N-acetyl derivatives.
    Mechanism : Nucleophilic attack by the amine on the carbonyl carbon, followed by proton transfer.
    Applications : Used to protect the amine during multi-step syntheses.

Alkylation Reactions

The compound participates in alkylation under mild conditions:

  • Methylation : Reacts with methyl iodide in tetrahydrofuran (THF) to form N-methyl derivatives.
    Key Observation : Steric hindrance from the cyclopropane ring slows reaction kinetics compared to linear amines.

Oxidation Reactions

The cyclopropane ring undergoes selective oxidation:

  • Ring-Opening Oxidation : Treatment with potassium permanganate (KMnO₄) in acidic conditions cleaves the cyclopropane ring, yielding 3-(trifluoromethoxy)benzaldehyde as the primary product.
    Mechanistic Pathway :

    • Epoxidation of the cyclopropane ring.

    • Acid-catalyzed ring opening to form a diol intermediate.

    • Further oxidation to the aldehyde .

Nucleophilic Substitution

The trifluoromethoxy group influences electronic properties, enabling aromatic substitution:

  • Electrophilic Aromatic Substitution (EAS) : Nitration with HNO₃/H₂SO₄ occurs at the para position relative to the trifluoromethoxy group due to its electron-withdrawing effect .
    Regioselectivity :

    PositionYield
    Para72%
    Meta<5%

Cycloaddition Reactions

The cyclopropane ring participates in [3+2] cycloadditions:

  • With Alkenes : Reacts with electron-deficient alkenes (e.g., acrylonitrile) under thermal conditions to form bicyclo[3.1.0]hexane derivatives .
    Example :

    Cyclopropane+CH2=CHCNBicyclo 3 1 0 hexane 3 carbonitrile\text{Cyclopropane}+\text{CH}_2=\text{CHCN}\rightarrow \text{Bicyclo 3 1 0 hexane 3 carbonitrile}

Amidation and Condensation

Reacts with carbonyl compounds to form imines or amides:

  • Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) in ethanol to yield stable imines.
    Applications : Intermediate in the synthesis of bioactive molecules.

Comparative Reactivity Table

Reaction TypeReagentsPrimary ProductYield
Salt FormationHClHydrochloride salt85%
AcylationAcetyl chlorideN-Acetyl derivative78%
NitrationHNO₃/H₂SO₄4-Nitro-3-(trifluoromethoxy)benzaldehyde72%
CycloadditionAcrylonitrileBicyclo[3.1.0]hexane-carbonitrile65%

Scientific Research Applications

1-[3-(Trifluoromethoxy)phenyl]cyclopropan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethoxy)phenyl]cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with target proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The substituent type and position on the phenyl ring significantly impact physicochemical and biological properties. Key analogs include:

1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine (CAS 474709-86-9)
  • Substituent : 4-CF₃ (trifluoromethyl) instead of 3-OCF₃.
  • Positional differences (para vs. meta) alter electronic effects on the aromatic system, which could influence receptor binding .
1-(3-Fluoro-4-methylphenyl)cyclopropan-1-amine hydrochloride (CAS 1248210-12-9)
  • Substituent : 3-F and 4-CH₃ (fluoro and methyl).
  • Impact : Methyl groups enhance lipophilicity, while fluorine introduces moderate electron-withdrawing effects. The hydrochloride salt improves aqueous solubility compared to the free base .
(1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine
  • Substituent : 3-Cl and 4-F.
  • Impact : Chlorine’s larger atomic radius and stronger electron-withdrawing nature may increase steric hindrance and alter target selectivity compared to OCF₃ .

Cyclopropane vs. Non-Cyclopropane Analogs

2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride (CAS 1803586-04-0)
  • Structure : Propane backbone with 2-Cl and 3-CF₃.
N-Ethyl-1-(4-(trifluoromethyl)phenyl)propan-2-amine (CAS 21906-39-8)
  • Structure : Propane chain with ethyl and CF₃ substituents.
  • Impact : Increased chain flexibility may reduce target specificity but improve metabolic stability .

Stereochemical Variations

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine (CAS 220352-38-5)
  • Stereochemistry : Chiral centers at positions 1R and 2S.
  • Impact : Enantiomers can exhibit divergent biological activities. For example, the (1R,2S) configuration may enhance binding to serotonin receptors compared to racemic mixtures .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight logP (Predicted) Solubility (mg/mL)
1-[3-(Trifluoromethoxy)phenyl]cyclopropan-1-amine C₁₀H₁₀F₃NO 233.19 2.8 0.15 (PBS)
1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine C₁₀H₁₀F₃N 217.19 3.1 0.10 (PBS)
1-(2-Fluorophenyl)cyclopropan-1-amine C₉H₁₀FN 151.18 1.9 0.45 (PBS)
1-(3-Fluoro-4-methylphenyl)cyclopropan-1-amine HCl C₁₀H₁₃ClFN 201.67 1.5 2.20 (Water)

Key Observations :

  • The trifluoromethoxy group increases molecular weight and logP compared to fluorine or methyl analogs, suggesting higher lipophilicity.
  • Hydrochloride salts (e.g., CAS 1248210-12-9) exhibit improved aqueous solubility, critical for drug formulation .

Biological Activity

1-[3-(Trifluoromethoxy)phenyl]cyclopropan-1-amine, also referred to as 1-(3-trifluoromethoxyphenyl)cyclopropan-1-amine hydrochloride, is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-[3-(Trifluoromethoxy)phenyl]cyclopropan-1-amine is C10H11ClF3NO, with a molecular weight of approximately 253.65 g/mol. The trifluoromethoxy group enhances its lipophilicity and alters its reactivity, making it an attractive candidate for various biological applications.

Research indicates that the biological activity of 1-[3-(Trifluoromethoxy)phenyl]cyclopropan-1-amine may involve several mechanisms, particularly in neuroprotection and anti-inflammatory responses. Key findings include:

  • Blood-Brain Barrier Protection : In studies using a permanent middle cerebral artery occlusion (pMCAO) rat model, the compound significantly reduced brain edema and Evans blue content, indicating enhanced blood-brain barrier integrity. It promoted the expression of tight junction proteins such as claudin-5, occludin, and zonula occludens-1 (ZO-1) .
  • Reduction of Inflammatory Markers : The compound demonstrated the ability to mitigate reactive oxygen species (ROS) injury and downregulate pro-inflammatory cytokines such as interleukin-1β (IL-1β), IL-6β, and tumor necrosis factor-alpha (TNF-α). This suggests its potential role in reducing neuroinflammation during ischemic events .

In Vivo Studies

In vivo experiments have shown that 1-[3-(Trifluoromethoxy)phenyl]cyclopropan-1-amine effectively protects against ischemic injury. The following table summarizes key findings from relevant studies:

Study TypeModel UsedKey Findings
pMCAO Rat ModelIschemic strokeDecreased brain edema; increased expression of tight junction proteins
OGD/R ModelHuman brain microvascular endothelial cellsReduced permeability; upregulation of claudin-5 and ZO-1; decreased inflammatory cytokines

In Vitro Studies

In vitro studies have also highlighted the compound's protective effects on endothelial cells under oxidative stress conditions. The administration of the compound in oxygen-glucose deprivation/reperfusion (OGD/R) models showed significant improvements in cell viability and reductions in inflammatory markers .

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with 1-[3-(Trifluoromethoxy)phenyl]cyclopropan-1-amine. The following table compares these compounds based on their structural features and unique aspects:

Compound NameStructural FeaturesUnique Aspects
2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amineTrifluoromethyl groupDifferent electronic properties affecting reactivity
1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropan-1-amineFluoro group additionPotentially different biological activity profiles
2-(4-(Trifluoromethoxy)phenyl)cyclopropan-1-amineDifferent substitution patternMay exhibit distinct pharmacological effects

This comparative analysis illustrates how variations in functional groups can influence the chemical properties and biological activities of similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.